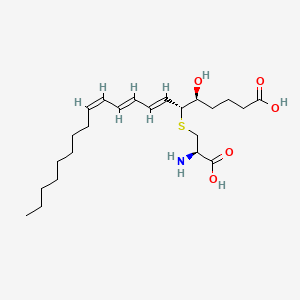

Leukotriene E3

Description

Properties

CAS No. |

79494-05-6 |

|---|---|

Molecular Formula |

C23H39NO5S |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid |

InChI |

InChI=1S/C23H39NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h9-13,16,19-21,25H,2-8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 |

InChI Key |

KRTWHKZMWCZCIK-VRZYSOTLSA-N |

SMILES |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Isomeric SMILES |

CCCCCCCC/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Other CAS No. |

79494-05-6 |

physical_description |

Solid |

Origin of Product |

United States |

Scientific Research Applications

Role in Allergic Inflammation

Recent studies have demonstrated that LTE3 plays a crucial role in the resolution of allergic airway inflammation. It has been shown to regulate the activity of BLT1R (a receptor for leukotriene B4) and selectively influence cytokine release from dendritic cells, thereby facilitating the resolution phase of allergic reactions . This suggests that LTE3 may be beneficial in conditions such as asthma and allergic rhinitis.

Implications in Tumor Microenvironments

Leukotrienes, including LTE3, have been implicated in modulating tumor-associated inflammation. They influence the tumor microenvironment by promoting angiogenesis and immune cell recruitment, which can affect tumor progression and metastasis . Research indicates that targeting leukotriene pathways may offer new strategies for cancer therapy, particularly in managing inflammation-related cancers.

Anti-Inflammatory Applications

The anti-inflammatory properties of LTE3 have led to its investigation as a potential therapeutic target in various inflammatory diseases. Inhibitors of leukotriene synthesis or action are being explored for their efficacy in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

COVID-19 Research

Recent findings have suggested that leukotriene inhibitors may play a role in managing COVID-19 by mitigating cytokine storms associated with severe cases . The use of montelukast, a leukotriene receptor antagonist, has been proposed to reduce inflammation and improve outcomes in patients with low oxygen saturation levels.

Case Studies and Clinical Research

Table 1: Summary of Key Studies on Leukotriene E3 Applications

Comparison with Similar Compounds

Comparative Analysis of Leukotriene E3 and Related Compounds

Key Observations :

- Precursor Specificity: LTE3 and LTE4 differ in their fatty acid origins (EPA vs. arachidonic acid (AA)), leading to distinct double-bond configurations and inflammatory potentials .

- Receptor Binding : While LTE4 strongly activates CysLT1/2 receptors (contributing to bronchoconstriction in asthma), LTE3 exhibits weaker binding, suggesting divergent physiological roles .

- Enzymatic Pathways : All cysteinyl leukotrienes (LTC3, LTD3, LTE3) share biosynthetic enzymes with their 4-series counterparts but diverge in substrate specificity .

Functional and Pathophysiological Differences

Pro-Inflammatory vs. Anti-Inflammatory Effects

- LTE3 : Associated with mild pro-inflammatory activity in psoriasis, where elevated serum levels correlate with disease severity . However, EPA-derived 5-series leukotrienes (e.g., LTB5) are generally weaker inducers of inflammation compared to AA-derived 4-series compounds (e.g., LTB4) . This dichotomy suggests context-dependent roles for LTE3.

- LTE4 : A potent mediator of bronchoconstriction, vascular permeability, and mucus secretion in asthma .

Metabolic Pathways

Clinical and Therapeutic Implications

- LTE3 in Disease : Elevated LTE3 levels in psoriasis highlight its role in chronic inflammation, possibly through interactions with nuclear receptors involved in fibrogenesis .

Preparation Methods

Substrate Utilization and Enzymatic Pathways

LTE3 biosynthesis begins with the oxygenation of 5,8,11-eicosatrienoic acid (ETA) by 5-lipoxygenase (5-LOX) in the presence of Ca²⁺ and ionophore A23187. In rat basophilic leukemia (RBL-1) cells, this process generates the unstable epoxide intermediate leukotriene A3 (LTA3), which is subsequently conjugated with glutathione by LTC3 synthase to form leukotriene C3 (LTC3). Sequential enzymatic cleavage by γ-glutamyl transpeptidase and dipeptidase converts LTC3 to LTD3 and finally to LTE3 (Fig. 1).

Table 1: Enzymatic Conversion Steps in LTE3 Biosynthesis

Modulation of LTE3 Yield via L-Cysteine and Inhibitors

The addition of L-cysteine significantly enhances the conversion of LTC3 to LTD3 but inhibits further degradation of LTD3 to LTE3. For instance, incubations of RBL-1 cells with 10 mM L-cysteine increased LTD3 levels by 80% while reducing LTE3 formation by 60%. Conversely, omitting L-cysteine allows endogenous dipeptidases to fully process LTD3 into LTE3, achieving a final yield of 12.5 nmol per 10⁶ cells over 60 minutes. Acivicin, a γ-glutamyl transpeptidase inhibitor, blocks LTC3-to-LTD3 conversion, making it useful for stabilizing LTC3 during large-scale production.

Large-Scale Production and Optimization

Cell Culture Conditions

RBL-1 cells are incubated at 37°C under 5% CO₂ in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Stimulation with 2.5 µM ionophore A23187 and 50 µM ETA induces maximal LTE3 production within 30–60 minutes.

Table 2: Optimal Conditions for LTE3 Biosynthesis

Harvesting and Initial Processing

Post-incubation, cells are centrifuged at 300 × g for 5 minutes to separate the supernatant, which contains LTE3 and its precursors. Acidification to pH 3.5 with 2 N HCl precipitates proteins, followed by centrifugation at 10,000 × g for 2 minutes to clarify the solution.

Purification of Leukotriene E3

Solid-Phase Extraction (SPE)

C18 reverse-phase columns preconditioned with ethanol and water are used to isolate LTE3. After loading the acidified supernatant, columns are washed with 15% ethanol and hexane to remove lipids, followed by elution with 10 mL ethyl acetate. LTE3 recovery exceeds 85% when spiked with tritiated LTE3 as a tracer.

Table 3: Solid-Phase Extraction Protocol

| Step | Reagent | Volume | Purpose |

|---|---|---|---|

| Column activation | Ethanol | 10 mL | Remove hydrophobic impurities |

| Equilibration | Deionized water | 10 mL | Prepare for sample loading |

| Sample loading | Acidified supernatant | Variable | Bind LTE3 to C18 matrix |

| Wash | 15% ethanol | 10 mL | Remove polar contaminants |

| Elution | Ethyl acetate | 10 mL | Elute LTE3 |

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min. LTE3 elutes at 14.2 minutes, confirmed by UV absorption at 280 nm and comparison with synthetic standards.

Analytical Validation

Q & A

Q. What experimental methodologies are recommended for isolating and quantifying Leukotriene E₃ (LTE₃) in biological samples?

LTE₃, a cysteinyl leukotriene derived from 8,11,14-eicosatrienoic acid via the 5-lipoxygenase pathway , requires sensitive analytical techniques due to its low physiological concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, offering specificity for distinguishing LTE₃ from structurally similar eicosanoids like LTE₄. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to enrich LTE₃ while removing phospholipids .

- Internal standards : Deuterated analogs (e.g., LTE₃-d5) to correct for matrix effects .

- Validation : Linearity (1–100 pg/mL), intraday/interday precision (<15% CV), and recovery rates (>80%) must be reported .

Example Workflow :

| Step | Method | Parameters |

|---|---|---|

| Extraction | SPE (C18) | Acidified methanol elution, pH 3.0 |

| Separation | LC (C18 column) | Gradient: 0.1% formic acid in H₂O → acetonitrile |

| Detection | MS/MS (MRM mode) | m/z 440.2 → 319.1 (LTE₃), 445.2 → 324.1 (LTE₃-d5) |

Q. How does the biosynthesis pathway of LTE₃ differ from other leukotrienes, and what enzymes are critical for its regulation?

LTE₃ is synthesized via the 5-lipoxygenase (5-LOX) pathway but originates from eicosatrienoic acid (ETA) instead of arachidonic acid (AA). Key enzymatic steps include:

- 5-LOX activation : Requires Ca²⁺-dependent translocation to the nuclear membrane, where it oxidizes ETA to LTA₃ .

- LTC₃ synthase : Conjugates LTA₃ with glutathione to form LTC₃, which is metabolized to LTE₃ by gamma-glutamyl transpeptidase .

- Competitive inhibition : The absence of a double bond at C14 in ETA reduces substrate affinity for 5-LOX compared to AA, leading to lower LTE₃ yields .

Contradictions in Literature : Some studies suggest nuclear localization of 5-LOX enhances LTE₃ synthesis , while others emphasize cytosolic activity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding LTE₃'s role in fibrogenesis versus its anti-inflammatory effects?

Discrepancies arise from model-specific outcomes:

- Pro-fibrotic effects : In murine lung fibrosis models, LTE₃ upregulates TGF-β1 via cysteinyl leukotriene receptor 1 (CysLT₁R), promoting collagen deposition (PMID: 16574479) .

- Anti-inflammatory effects : In human airway epithelial cells, LTE₃ inhibits NF-κB signaling by competing with LTE₄ for CysLT₁R binding (PMID: 15896193) .

Methodological Recommendations :

- Use isoform-specific inhibitors (e.g., montelukast for CysLT₁R) to dissect receptor-mediated pathways.

- Compare results across species (e.g., human vs. murine primary cells) and validate with CRISPR/Cas9-knockout models .

Q. What are the limitations of current in vitro models for studying LTE₃'s pharmacokinetics, and how can they be addressed?

Common limitations include:

- Short half-life : LTE₃ is rapidly metabolized in plasma (t₁/₂ < 5 min), complicating steady-state measurements .

- Lack of selective probes : Most antibodies cross-react with LTE₄, necessitating MS-based detection .

Innovative Approaches :

- Microfluidic systems : Mimic in vivo shear stress and cellular interactions to stabilize LTE₃ .

- Stable isotope tracing : Use ¹³C-labeled ETA to track LTE₃ synthesis in real time .

Methodological Standards

- Ethical reporting : Disclose all conflicts of interest and validate datasets via public repositories (e.g., Metabolomics Workbench) .

- Reproducibility : Include raw chromatograms, MS spectra, and statistical codes in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.